4-Chloro-3-propoxyphenol
CAS No.:
Cat. No.: VC13586983
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClO2 |
|---|---|
| Molecular Weight | 186.63 g/mol |
| IUPAC Name | 4-chloro-3-propoxyphenol |
| Standard InChI | InChI=1S/C9H11ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5H2,1H3 |
| Standard InChI Key | FWIQEFKUTVODTB-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)O)Cl |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)O)Cl |
Introduction
4-Chloro-3-propoxyphenol is a chemical compound with the CAS number 1378655-26-5. It is characterized by its molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.64 g/mol . This compound is a derivative of phenol, with a chlorine atom at the 4-position and a propoxy group at the 3-position.
Synthesis and Applications
While specific synthesis methods for 4-Chloro-3-propoxyphenol are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving phenolic precursors. The propoxy group can be introduced via an etherification reaction, typically involving a phenol and a propyl halide in the presence of a base.
Availability and Storage
4-Chloro-3-propoxyphenol is available from various chemical suppliers, including BLD Pharm and Apollo Scientific . The compound is currently out of stock at some suppliers, indicating potential demand or production challenges .
| Supplier | Availability | Shipping Locations |
|---|---|---|
| BLD Pharm | Temporarily out of stock | China, US, India, Germany |
| Apollo Scientific | Available | UK |
Safety and Handling
While specific safety data for 4-Chloro-3-propoxyphenol is not detailed, phenolic compounds generally require careful handling due to potential skin and eye irritation. It is advisable to follow standard laboratory safety protocols when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume